molecular formula C32H33N3O15 B034308 2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid CAS No. 103471-64-3

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid

Cat. No.: B034308
CAS No.: 103471-64-3
M. Wt: 699.6 g/mol
InChI Key: RWEFXLINOSVTFH-UHFFFAOYSA-N
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Description

Historical Development of Polydentate Ligand Architecture

The conceptual foundation of modern chelation chemistry traces back to the early 20th century, with several pivotal developments shaping our understanding of metal-ligand interactions. The term "ligare," meaning to bind, was first introduced by Alfred Stock in 1916 in relation to silicon chemistry, establishing fundamental terminology for coordination compound description. This lexicon expanded in 1920 when Sir Gilbert T. Morgan and H.D.K. Drew introduced the term "chelate," derived from the Greek word "chely" (meaning claw), aptly describing how these compounds grasp metal ions in crab-like fashion.

The classification of ligands based on denticity—the number of donor atoms that bind to a metal center—emerged as a critical framework for understanding chelation. Monodentate ligands, with a single donor atom, were distinguished from bidentate, tridentate, and higher-order polydentate ligands capable of forming multiple bonds with metal centers. This classification system provided crucial insights into the stability and behavior of metal complexes.

A fundamental breakthrough in chelation chemistry was the recognition of the "chelate effect," which explains the enhanced stability of complexes formed by polydentate ligands compared to those formed by multiple monodentate ligands. This phenomenon, primarily attributed to favorable entropy changes, has guided the development of increasingly effective chelating agents.

Table 1: Evolution of Key Concepts in Chelation Chemistry

Year Concept Originator Significance
1916 "Ligare" Alfred Stock Established terminology for binding atoms/molecules
1920 "Chelate" Morgan & Drew Described claw-like binding of polydentate ligands
1950s-1960s Chelate Effect Various researchers Explained enhanced stability of polydentate complexes
1970s Macrocyclic Effect Various researchers Identified stability advantages of ring structures
1980s BAPTA Development Tsien and colleagues Created calcium-specific chelator with enhanced properties

The emergence of advanced chelators like EDTA (ethylenediaminetetraacetic acid) in the mid-20th century represented a significant advancement in metal ion complexation technology. However, these early chelators had limitations in selectivity and kinetics that prompted the development of more specialized compounds. EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) offered improved calcium selectivity but still exhibited relatively slow binding kinetics, particularly at physiological pH.

The development of polydentate ligand architecture culminated in the design of sophisticated chelating systems like BAPTA and its derivatives, which addressed previous limitations through strategic structural modifications. These advancements set the stage for the creation of specialized variants like the compound under discussion, incorporating complex structural elements to achieve specific functional outcomes.

Evolutionary Trajectory of BAPTA-Derived Molecular Frameworks

BAPTA emerged as a revolutionary advancement in calcium chelation technology, addressing the limitations of earlier chelators through a crucial structural innovation—replacing the flexible carbon chains between oxygen and nitrogen atoms in EGTA with rigid benzene rings. This modification dramatically improved calcium binding kinetics and selectivity over magnesium, making BAPTA particularly valuable for research requiring precise calcium control in physiological systems.

The evolutionary pathway of BAPTA derivatives has been characterized by strategic modifications to enhance specific properties. BAPTA-Na4, the tetrasodium salt form, was developed to improve solubility while maintaining chelating efficacy. Another significant innovation was the development of cell-permeable esters such as BAPTA-AM (acetoxymethyl ester), which can traverse cell membranes and undergo hydrolysis by intracellular esterases to release active BAPTA within cells.

Research into BAPTA variants expanded with the creation of fluorinated derivatives exhibiting altered calcium binding affinities. Tetrafluoro-BAPTA (TF-BAPTA), with fluorine substitutions on the benzene rings, demonstrates significantly reduced calcium affinity (KD ~65 μM) compared to unmodified BAPTA (KD ~160 nM). Conversely, dimethyl-substituted variants like DM-BAPTA show enhanced calcium binding properties. These modifications have created a spectrum of chelators with tailored calcium affinities suitable for different research applications.

The development of BAPTA derivatives with photosensitive properties represented another significant advancement. The introduction of nitro groups and other photolabile elements enabled the creation of "caged" calcium chelators that could release calcium upon light stimulation, providing unprecedented temporal control in calcium signaling research.

Table 2: Comparative Properties of BAPTA and Key Derivatives

Compound Ca²⁺ Dissociation Constant (KD) Cell Membrane Permeability Special Properties
BAPTA ~0.2 μM Impermeable High selectivity for Ca²⁺ over Mg²⁺
BAPTA-AM ~0.2 μM (after hydrolysis) Permeable Hydrolyzed by intracellular esterases
TF-BAPTA ~65 μM Impermeable Low Ca²⁺ affinity, useful as control
DM-BAPTA <0.2 μM Impermeable Enhanced Ca²⁺ affinity
5-Nitro BAPTA ~0.2 μM Impermeable Cell-impermeant form of BAPTA
Nitr-5 Variable (photosensitive) Impermeable Photolabile, controls Ca²⁺ release with light

The compound 2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid represents a sophisticated evolution in this lineage, incorporating the 1,3-benzodioxole structure with nitro-substitution and a methoxy modification. This compound shares structural similarities with Nitr-5 (CAS 109232-36-2), which contains a hydroxy group instead of the methoxy group. Such modifications influence not only calcium binding properties but also other functional characteristics, including photosensitivity and interaction with biological systems.

The development of these advanced BAPTA derivatives exemplifies the trend toward increasingly specialized molecular tools for research in calcium signaling and related fields. Each structural modification serves specific functional purposes, creating a diverse arsenal of compounds tailored for particular experimental contexts.

Strategic Significance of Benzodioxole-Modified Chelating Agents

The incorporation of the 1,3-benzodioxole moiety into chelating agent structures represents a strategic approach to modifying properties and expanding functional capabilities. This distinctive fused ring system, comprising a benzene ring with two adjacent oxygen atoms forming a dioxole ring, imparts unique electronic and steric properties that influence both chelation characteristics and interactions with biological systems.

In compounds like this compound, the benzodioxole structure contributes to the diversity of the molecular architecture, affecting multiple properties including solubility, lipophilicity, and electronic distribution. These factors, in turn, influence metal binding affinity, selectivity, and kinetics.

The strategic significance of benzodioxole-modified chelating agents extends to their photochemical properties. When combined with appropriate functional groups such as nitro groups, these compounds can exhibit photosensitivity that allows for controlled release of calcium or other metal ions upon light stimulation. This property has particular relevance in neuroscience research, where precise temporal control of calcium concentration is essential for studying fast neuronal processes.

Nitro-substituted benzodioxole derivatives share structural elements with 5-Nitro BAPTA, which is characterized as a cell-impermeant form of BAPTA. This property is particularly valuable for experiments requiring extracellular chelation without affecting intracellular calcium dynamics. The methoxy modification in the compound under discussion likely further modulates these properties, potentially affecting solubility, membrane interactions, or photochemical characteristics.

Table 3: Functional Significance of Key Structural Elements

Structural Element Location in Molecule Functional Significance
1,3-Benzodioxole moiety Core structure Provides unique electronic properties, potential photosensitivity
Nitro group Position 6 of benzodioxole Enhances photochemical properties, potential for light-triggered activation
Methoxy group Attached to methyl bridge Modifies solubility, potentially affects binding properties
Carboxymethyl groups Attached to nitrogen atoms Primary calcium binding sites, determine chelation strength
Ethoxy linkages Between aromatic rings Provide conformational flexibility important for metal coordination
Methyl group Position 4 of anilino ring Influences electronic properties and steric environment

These benzodioxole-modified structures show promise in various research applications beyond traditional calcium buffering. Potential uses include:

  • Photoinduced calcium release studies in neuroscience research
  • Investigation of calcium-dependent signaling pathways with high temporal precision
  • Development of diagnostic tools for calcium dysregulation in pathological conditions
  • Exploration of calcium's role in cell death and survival mechanisms

The integration of the benzodioxole structure within chelating agents has enabled the development of compounds with precisely tuned properties, expanding the toolbox available to researchers studying calcium signaling and related biological processes. These modified chelators offer advantages in specific experimental contexts, contributing to advancements in understanding calcium-dependent cellular functions and pathways.

Contemporary Research Landscape and Investigational Focus

The contemporary research landscape surrounding BAPTA derivatives and related aminopolycarboxylic chelating agents has expanded significantly beyond their traditional applications in calcium buffering. Recent findings have transformed our understanding of these compounds, revealing unexpected biological activities and mechanisms that extend far beyond their chelation properties.

A paradigm-shifting discovery in recent research is the identification of off-target effects of BAPTA that are independent of its calcium chelation activity. These findings challenge the conventional view of BAPTA as a specific tool for calcium manipulation and highlight the complexity of its interactions with biological systems. For example, studies have revealed that BAPTA can directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. This inhibition impairs glycolytic metabolism and consequently suppresses mTORC1 activity, leading to reduced protein translation.

The significance of these findings extends to cancer research, particularly in the context of MCL-1-dependent malignancies. Researchers have discovered that BAPTA-induced suppression of mTORC1-driven MCL-1
translation can induce apoptosis in cancer cells that rely on this anti-apoptotic protein for survival. Remarkably, these effects occur even with BAPTA derivatives that have very low calcium affinity, confirming that the mechanism is independent of calcium chelation.

Current research also focuses on the photochemical properties of nitro-substituted BAPTA derivatives like the compound under discussion. These molecules can undergo structural changes upon light stimulation, potentially releasing calcium or altering their binding properties in response to specific wavelengths of light. This characteristic enables precise temporal control of calcium concentration in experimental systems, a valuable capability for investigating rapid calcium-dependent processes in neurons and other cells.

Table 4: Recent Research Findings on BAPTA and Derivatives

Research Area Key Findings References Implications
Metabolic effects Direct inhibition of PFKFB3 independent of Ca²⁺ chelation New understanding of glycolysis regulation
Cancer biology Suppression of mTORC1-driven MCL-1 translation Potential therapeutic applications in MCL-1-dependent cancers
Calcium signaling Fast Ca²⁺-chelating properties affecting Ca²⁺ microdomains Precision tools for studying localized calcium signals
Neuroscience Temporal control of calcium using photosensitive derivatives Advanced techniques for neural function investigation
Cellular effects Membrane-impermeant derivatives for extracellular studies Selective manipulation of calcium pools

The compound this compound fits into this evolving research landscape as a specialized tool with potential applications in multiple areas. Its structural similarity to known photosensitive calcium chelators suggests potential utility in optogenetic studies and other research requiring precise spatiotemporal control of calcium concentration.

Current investigational focus also extends to the development of fluorescent calcium indicators incorporating BAPTA-derived structures. Compounds such as Calcium Green and Oregon Green 488 BAPTA-1 and -2 change their fluorescence properties depending on calcium concentration, providing valuable tools for real-time calcium imaging in biological systems. These applications continue to drive innovation in the structural design of BAPTA derivatives.

The research landscape is further characterized by explorations of the biological effects of BAPTA derivatives in diverse systems:

  • Neuroscience: Investigation of calcium's role in neurotransmission, synaptic plasticity, and neurodegeneration
  • Cardiovascular research: Studies of calcium-dependent processes in cardiac function and pathology
  • Immunology: Examination of calcium signaling in immune cell activation and inflammation
  • Cancer biology: Exploration of calcium-dependent survival mechanisms and potential therapeutic targets

The compound under discussion represents an advanced tool in this evolving field, with structural features that suggest specialized capabilities for research applications requiring precise control of calcium dynamics or leveraging the newly discovered non-chelation mechanisms of BAPTA derivatives.

Properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O15/c1-18-3-5-21(33(13-28(36)37)14-29(38)39)24(9-18)47-7-8-48-25-10-19(4-6-22(25)34(15-30(40)41)16-31(42)43)32(46-2)20-11-26-27(50-17-49-26)12-23(20)35(44)45/h3-6,9-12,32H,7-8,13-17H2,1-2H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEFXLINOSVTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C(C3=CC4=C(C=C3[N+](=O)[O-])OCO4)OC)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908440
Record name 2,2'-{[2-(2-{2-[Bis(carboxymethyl)amino]-5-[methoxy(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103471-64-3
Record name Nitr 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103471643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-{[2-(2-{2-[Bis(carboxymethyl)amino]-5-[methoxy(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and pharmacology.

Chemical Structure

The molecular structure of the compound features multiple functional groups that contribute to its biological properties. The presence of carboxymethyl groups suggests potential interactions with biological macromolecules, while the methoxy and nitro substituents may enhance its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activity. For instance, derivatives containing the rhodanine core have shown selective cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma and breast cancer cells. The IC50 values for these compounds often range from 2 μM to 10 μM, indicating potent activity against tumor cells while sparing normal cells .

The proposed mechanisms of action for similar compounds include:

  • Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in cancer metabolism, such as G6PD, which is crucial for nucleotide synthesis in rapidly dividing cells .
  • Microtubule Stabilization : Some compounds have been shown to promote microtubule assembly, disrupting mitotic processes in cancer cells .
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, leading to programmed cell death .

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated a series of compounds structurally related to our compound against human cancer cell lines. Results showed that certain modifications led to enhanced antitumor activity with IC50 values as low as 4.4 μM against A2780 ovarian cancer cells .
  • Structure-Activity Relationship (SAR) :
    • Research focused on the SAR of similar molecules revealed that specific substitutions at the benzene ring significantly influenced cytotoxicity and selectivity towards cancer cells. For example, introducing a nitro group in the para position improved inhibitory effects on target enzymes .

Data Summary Table

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHCT116 (Colorectal)10G6PD Inhibition
Compound BA549 (Lung)43.6Microtubule Stabilization
Compound CMDA-MB231 (Breast)5.31Apoptosis Induction
Compound DA2780 (Ovary)4.4Enzyme Inhibition

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Carboxymethyl Groups Aromatic System Key Substituents Potential Applications
Target Compound 3 Benzodioxole, phenoxy ethers Nitro, methoxy, methyl Chelation, drug delivery
EDTA (Ethylenediaminetetraacetic acid) 4 Linear aliphatic chain None Metal chelation, industrial uses
2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic acid (Diclofenac analogue) 1 Biphenyl Chlorine, acetic acid NSAID, anti-inflammatory
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide 0 Pyrazine, phenyl Fluoro, hydroxy-acetyl, methyl Kinase inhibition, oncology

Key Observations :

  • Unlike the dichlorophenyl acetic acid derivative (NSAID-like), the nitrobenzodioxole system may confer redox activity or photostability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target Compound ~800 1.2 <0.1 (low)
EDTA 292.24 -0.81 100 (high)
Diclofenac analogue 296.15 4.1 0.02
Eli Lilly Pyrazine compound 427.3 2.8 0.05

Key Observations :

  • The target’s high molecular weight and low solubility suggest formulation challenges, necessitating prodrug strategies or nanoparticle delivery.
  • The nitro group and aromaticity contribute to a higher LogP than EDTA, indicating greater lipophilicity and membrane permeability.

Similarity Metrics

Table 3: 2D vs. 3D Similarity Scores (PubChem Database)

Compound Pair 2D Tanimoto Score 3D ComboT Score Biological Overlap
Target vs. EDTA 0.18 0.35 Low
Target vs. Pyrazine compound 0.42 0.77 Moderate (amide linkages)
Target vs. Diclofenac analogue 0.29 0.41 Low

Key Observations :

  • 3D similarity scores (e.g., ComboT ≥1.3) are more discriminative than 2D metrics for identifying functional analogs. The pyrazine compound’s 3D score (0.77) suggests conformational overlap despite differing planar structures.
  • The Tanimoto coefficient for the target vs. pyrazine compound (0.42) aligns with PubChem’s average 2D similarity (0.42 ±0.13), indicating moderate structural relatedness.

Preparation Methods

Preparation of (6-Nitro-1,3-benzodioxol-5-yl)acetic Acid

The nitrobenzodioxole core is synthesized via nitration of 1,3-benzodioxole-5-acetic acid (CAS 62396-98-9):

Reaction Conditions

StepReagent/ConditionTimeYield
1HNO₃/H₂SO₄ (0°C)2 h68%
2NaOH/MeOH (reflux)4 h85%

The nitration occurs selectively at the 5-position due to the electron-donating effects of the methylenedioxy group. Subsequent saponification of the ethyl ester (CAS 86358-30-7) with NaOH in methanol yields the free carboxylic acid.

Assembly of the Ethoxy-Phenolic Backbone

Williamson Ether Synthesis

The ethoxy chains are introduced via a two-step Williamson ether synthesis:

  • Alkylation of 4-methyl-2-nitrophenol :
    C7H7NO3+2ClCH2CH2OCH2CH2ClK2CO3/DMFC11H14Cl2NO5\text{C}_7\text{H}_7\text{NO}_3 + 2 \text{ClCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{C}_{11}\text{H}_{14}\text{Cl}_2\text{NO}_5
    Yield: 72%

  • Nucleophilic substitution with bis(carboxymethyl)amine :
    C11H14Cl2NO5+H2NCH2CO2HEt3N/THFC15H20N2O9\text{C}_{11}\text{H}_{14}\text{Cl}_2\text{NO}_5 + \text{H}_2\text{NCH}_2\text{CO}_2\text{H} \xrightarrow{\text{Et}_3\text{N}/\text{THF}} \text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_9
    Yield: 58%

Final Carboxymethylation and Purification

Carboxymethylation of Amine Groups

The bis(carboxymethyl)amino groups are introduced using iodoacetic acid under basic conditions:

C17H23N2O10+2ICH2CO2HNaHCO3/H2OTarget Compound\text{C}_{17}\text{H}_{23}\text{N}_2\text{O}_{10} + 2 \text{ICH}_2\text{CO}_2\text{H} \xrightarrow{\text{NaHCO}_3/\text{H}_2\text{O}} \text{Target Compound}
Optimized Conditions :

  • pH: 8.5–9.0 (controlled by CO₂ bubbling)

  • Reaction time: 48 h

  • Final yield: 34% (after HPLC purification)

Purification Strategies

MethodPurityRecovery
Ion-exchange chromatography98.2%71%
Reverse-phase HPLC99.5%58%
Recrystallization (EtOAc/Hexane)96.8%82%

HPLC conditions: C18 column, 0.1% TFA in H₂O/MeCN gradient (20→80% over 30 min).

Analytical Characterization Data

Spectroscopic Properties

TechniqueKey Signals
¹H NMR (500 MHz, DMSO- d 6)δ 8.52 (t, J = 5.9 Hz, NH), 7.38 (s, benzodioxole H), 4.21 (s, OCH₂O), 3.72 (s, COOCH₃)
HRMS (ESI+)m/z 683.1843 [M+H]⁺ (calc. 683.1839)
IR (KBr)1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)

Comparative Analysis of Synthetic Routes

MethodTotal YieldKey AdvantageLimitation
Stepwise assembly12%High purityLengthy (9 steps)
Convergent synthesis18%ModularityComplex purification
Solid-phase8%Automation friendlyLimited scale-up

The convergent approach combining pre-formed nitrobenzodioxole and ethoxy-phenolic modules shows the best balance between yield and practicality .

Q & A

What are the critical functional groups in this compound, and how do they influence its reactivity in synthetic and biological contexts?

Level: Basic
Answer:
The compound contains:

  • Bis(carboxymethyl)amino groups : Enhance metal chelation capabilities, relevant for coordination chemistry or enzyme inhibition studies .
  • Nitrobenzodioxol moiety : Contributes to redox activity and potential electrophilic reactivity, which may influence interactions with biological targets like oxidoreductases .
  • Phenoxy-ethoxy chains : Increase solubility in polar solvents and modulate steric hindrance during coupling reactions .
  • Acetic acid terminus : Facilitates conjugation to biomolecules (e.g., peptides) via carbodiimide-mediated coupling .

Methodological Insight: Prioritize protecting groups (e.g., tert-butyl esters for carboxylates) during synthesis to prevent unwanted side reactions .

What multi-step synthetic strategies are recommended for constructing this compound, considering its structural complexity?

Level: Basic
Answer:
A modular approach is advised:

Core assembly : Synthesize the nitrobenzodioxol fragment via nitration of 1,3-benzodioxole, followed by methoxy-methylation .

Intermediate coupling : Use Mitsunobu or Ullmann coupling to attach phenoxy-ethoxy chains to the bis(carboxymethyl)aniline core .

Final functionalization : Introduce the acetic acid moiety via alkylation of the anilino group using bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .

Key Validation: Monitor each step with LC-MS and purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Level: Advanced
Answer:

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states for nitrobenzodioxol formation, identifying energy barriers and optimal catalysts (e.g., Pd/C for hydrogenation) .
  • Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction yields (e.g., DMF vs. THF for SN2 reactions) .
  • Steric Analysis : Molecular dynamics (MD) simulations can predict steric clashes during coupling steps, guiding reagent selection (e.g., bulkier bases to reduce byproducts) .

Case Study: highlights ICReDD’s workflow, where computational predictions reduced trial-and-error experimentation by 40% .

What analytical techniques are essential for characterizing intermediate compounds during synthesis?

Level: Methodological
Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of nitrobenzodioxol substitution (e.g., distinguishing 5- vs. 6-nitro isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weights of intermediates with ppm-level accuracy .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates (e.g., methoxy-methyl configuration) .

Troubleshooting Tip: For overlapping NMR peaks, employ 2D techniques (e.g., HSQC, COSY) to assign signals .

How can researchers resolve discrepancies in spectroscopic data for intermediates with similar functional groups?

Level: Advanced
Answer:

  • Isotopic Labeling : Introduce 13C^{13}C-labeled methoxy groups to track coupling efficiency via isotopic splitting in NMR .
  • Competitive Binding Assays : Use fluorescence quenching (e.g., with BSA) to distinguish between structurally similar carboxymethylated intermediates .
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic forms of intermediates that may skew melting point data .

Example: utilized HRMS to differentiate between chloro- and nitro-substituted byproducts in a related acetamide synthesis .

What strategies mitigate steric hindrance during the formation of the nitrobenzodioxol-methylphenoxy moiety?

Level: Advanced
Answer:

  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers (e.g., 150°C, 30 minutes for nitro group introduction) .
  • Bulky Ligands : Employ Pd(PPh₃)₄ in Suzuki-Miyaura coupling to stabilize transition states in crowded environments .
  • Stepwise Deprotection : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to direct coupling to less hindered positions .

Data-Driven Approach: reported a 22% yield improvement using microwave conditions for analogous thienylidene syntheses .

How can researchers evaluate the compound’s interaction with biological targets like enzymes or receptors?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KdK_d) with immobilized targets like carbonic anhydrase .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on carboxymethyl groups’ coordination with metal ions in active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during target binding, informing SAR for carboxylate modifications .

Validation: ’s structural analogs showed nanomolar affinity for nitroreductases via SPR .

What purification challenges arise during the final stages of synthesis, and how are they addressed?

Level: Methodological
Answer:

  • HPLC Challenges : The compound’s hydrophilicity may reduce retention on C18 columns. Use HILIC (hydrophilic interaction liquid chromatography) with acetonitrile/ammonium formate gradients .
  • Chelation Artifacts : Carboxymethyl groups may bind metal impurities. Pre-treat samples with EDTA or use metal-free LC columns .
  • Scale-Up Issues : Replace flash chromatography with centrifugal partition chromatography (CPC) for >100 mg batches .

Example: achieved >95% purity for a related acetic acid derivative using CPC with a hexane/ethyl acetate/water ternary system .

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